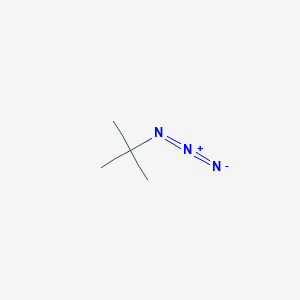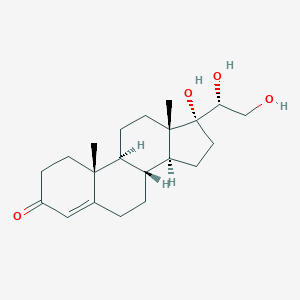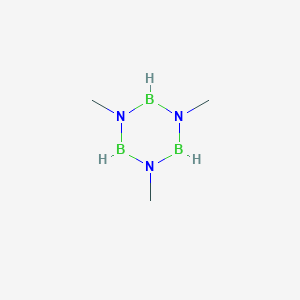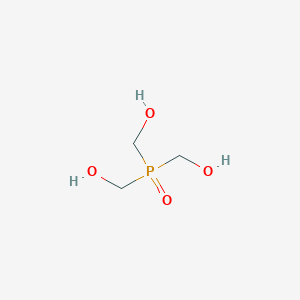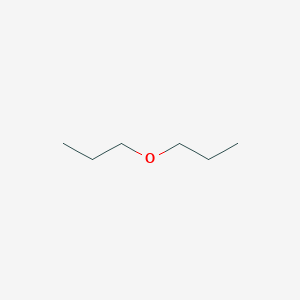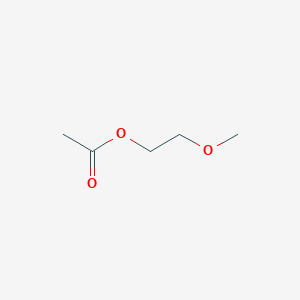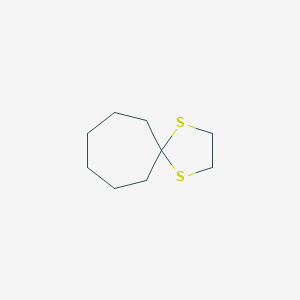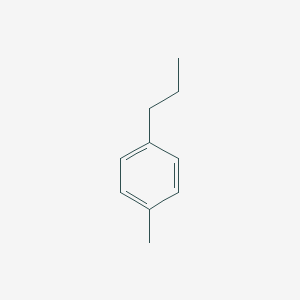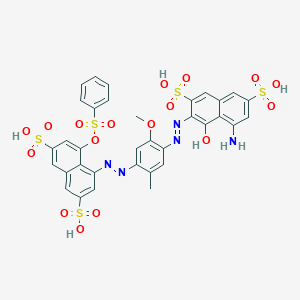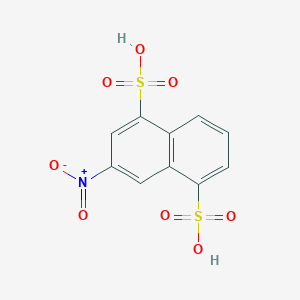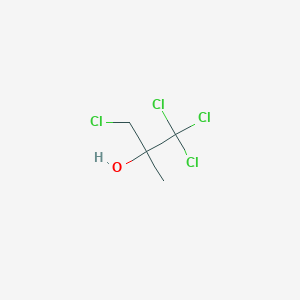
1,1,1,3-Tetrachloro-2-methyl-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetrachloro-2-methyl-2-propanol (TCMP) is a synthetic organic compound that has been widely used in various industrial processes. It is a colorless liquid with a characteristic odor and is soluble in water. TCMP is a chlorinated alcohol that has been used as a solvent, an intermediate in the production of other chemicals, and as a flame retardant.
Mécanisme D'action
The mechanism of action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol is not fully understood. It is believed that 1,1,1,3-Tetrachloro-2-methyl-2-propanol acts by disrupting the cell membrane of microorganisms, leading to their death. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has also been found to inhibit the activity of certain enzymes in microorganisms, which can lead to their inactivation.
Effets Biochimiques Et Physiologiques
1,1,1,3-Tetrachloro-2-methyl-2-propanol has been found to have low toxicity to humans and animals. However, prolonged exposure to high concentrations of 1,1,1,3-Tetrachloro-2-methyl-2-propanol can lead to adverse health effects, including liver damage, kidney damage, and respiratory problems. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has also been found to be a skin irritant and can cause eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1,3-Tetrachloro-2-methyl-2-propanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antimicrobial agents. However, 1,1,1,3-Tetrachloro-2-methyl-2-propanol has some limitations. It is not effective against all microorganisms, and its effectiveness can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on 1,1,1,3-Tetrachloro-2-methyl-2-propanol. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of the mechanism of action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol at the molecular level. This could lead to the development of new and more effective antimicrobial agents. Additionally, research could be conducted on the potential use of 1,1,1,3-Tetrachloro-2-methyl-2-propanol in the treatment of diseases caused by microorganisms, such as bacterial infections and fungal infections.
Conclusion:
In conclusion, 1,1,1,3-Tetrachloro-2-methyl-2-propanol is a synthetic organic compound that has been widely used in various industrial processes. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for research on 1,1,1,3-Tetrachloro-2-methyl-2-propanol, including the development of new synthesis methods, investigation of the mechanism of action, and potential use in the treatment of diseases caused by microorganisms.
Méthodes De Synthèse
1,1,1,3-Tetrachloro-2-methyl-2-propanol can be synthesized by the reaction of acetone with chlorine gas in the presence of hydrochloric acid and a catalyst. The reaction produces 1,1,1,3-Tetrachloro-2-methyl-2-propanol along with other chlorinated compounds. The purity of 1,1,1,3-Tetrachloro-2-methyl-2-propanol can be improved by distillation and other purification processes.
Applications De Recherche Scientifique
1,1,1,3-Tetrachloro-2-methyl-2-propanol has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has been used as a disinfectant in the food industry, hospitals, and other healthcare settings. It has also been used as a preservative in cosmetics and personal care products.
Propriétés
Numéro CAS |
14703-48-1 |
|---|---|
Nom du produit |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Formule moléculaire |
C4H6Cl4O |
Poids moléculaire |
211.9 g/mol |
Nom IUPAC |
1,1,1,3-tetrachloro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
Clé InChI |
XIHRDJVCKRDXOG-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(Cl)(Cl)Cl)O |
SMILES canonique |
CC(CCl)(C(Cl)(Cl)Cl)O |
Synonymes |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



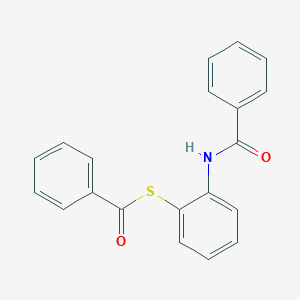
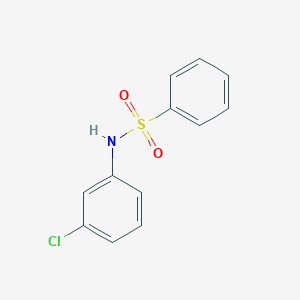
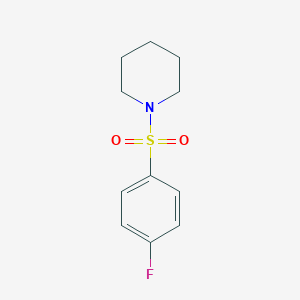
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
